Methyl 2,2-difluoro-2-sulfamoylacetate

Description

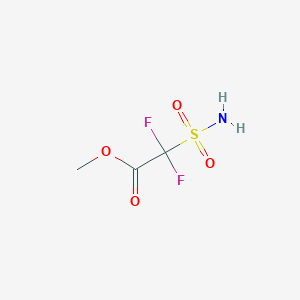

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a fluorinated ester with the molecular formula C₃H₃F₃O₄S and a molecular weight of 192.11 g/mol . It is characterized by a fluorosulfonyl (-SO₂F) group and two fluorine atoms attached to the central carbon, creating a highly electron-withdrawing environment. This compound is primarily used as a reagent in trifluoromethylation and perfluoroalkylation reactions, critical in pharmaceutical and agrochemical synthesis . Its reactivity stems from the fluorosulfonyl group, which enhances electrophilicity, enabling efficient transfer of fluorine-containing groups to target molecules.

Properties

Molecular Formula |

C3H5F2NO4S |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-sulfamoylacetate |

InChI |

InChI=1S/C3H5F2NO4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3,(H2,6,8,9) |

InChI Key |

BLMLJHLSCJVENI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(F)(F)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-difluoro-2-sulfamoylacetate can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with a sulfonamide derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient purification and quality control. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential to monitor the reaction progress and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-sulfamoylacetate undergoes various chemical reactions, including:

Substitution Reactions: The difluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as difluoroacetic acid and methanol .

Scientific Research Applications

Methyl 2,2-difluoro-2-sulfamoylacetate has been extensively studied for its applications in:

Electrochemistry: Used as an electrolyte additive in lithium-ion batteries to improve performance at high voltages and low temperatures.

Organic Synthesis: Acts as a reagent for trifluoromethylation and perfluoroalkylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.

Material Science: Investigated for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2,2-difluoro-2-sulfamoylacetate exerts its effects is primarily through its ability to form stable intermediates and products during chemical reactions. The difluoro and sulfamoyl groups play a crucial role in stabilizing the transition states and intermediates, thereby facilitating various chemical transformations. In electrochemical applications, the compound helps form a robust interface film with high lithium-ion conductivity, reducing the interfacial impedance of cells .

Comparison with Similar Compounds

Structural and Functional Analysis

Methyl 2-Chloro-2,2-Difluoroacetate (CAS 1514-87-0)

- Key Differences : Replaces the fluorosulfonyl group with a chlorine atom.

- Impact : The chloro group is less electron-withdrawing than fluorosulfonyl, reducing electrophilicity. This compound is used as an intermediate in synthesizing fluorinated agrochemicals but lacks the trifluoromethylation capability of the target compound .

Methyl Phenylsulfonylacetate (CAS 34097-60-4)

- Key Differences : Features a phenylsulfonyl (-SO₂C₆H₅) group instead of fluorosulfonyl.

- Impact : The phenyl group introduces steric bulk and resonance stabilization, making it less reactive toward electrophilic substitution. It is employed in nucleophilic reactions or as a protecting group .

2,2,2-Trifluoroethyl Tosylate (CAS 433-06-7)

- Key Differences : Combines a tosyl (-SO₂C₆H₄CH₃) group with a trifluoroethyl (-CF₂CF₃) chain.

- Impact : The tosyl group is a classic leaving group, while the trifluoroethyl chain enhances lipophilicity. This compound is used in sulfonation reactions for introducing sulfonate esters .

Metsulfuron Methyl Ester (CAS 74255-30-0)

- Key Differences : Contains a sulfonylurea bridge and a triazine ring.

- Impact : The sulfonylurea group enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts sharply with the fluorination applications of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,2-difluoro-2-sulfamoylacetate, and how can purity be maximized during synthesis?

- Methodology : Utilize nucleophilic substitution or fluorination reactions under anhydrous conditions. For example, esterification of sulfamoylacetic acid derivatives with methanol in the presence of a catalyst (e.g., H₂SO₄) can yield the methyl ester. Purity optimization requires careful control of reaction temperature (≤40°C to avoid side reactions) and column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product .

- Data Note : Boiling/melting points vary significantly with purity; use differential scanning calorimetry (DSC) and NMR to verify purity thresholds (>98%) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR : Key peaks include δ 3.8 ppm (COOCH₃), δ 6.1–6.3 ppm (CF₂), and δ 7.2–7.5 ppm (SO₂NH₂) in ¹H and ¹⁹F NMR .

- X-ray Crystallography : Resolve ambiguities in stereoelectronic effects caused by the sulfamoyl and difluoro groups .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

- Findings : Hydrolysis of the sulfamoyl group is a major degradation pathway. Store at –20°C in argon-purged vials with desiccants (e.g., molecular sieves). Stability assays (HPLC-MS) show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of the sulfamoyl and difluoro groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing sulfamoyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in amidation). Fluorine’s inductive effect stabilizes transition states, as shown in DFT calculations (B3LYP/6-31G*) .

- Experimental Design : Compare reaction kinetics with non-fluorinated analogs using stopped-flow spectroscopy. Rate constants (k) for fluorinated derivatives are 2–3× higher .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Case Study : Discrepancies in ¹⁹F NMR chemical shifts (δ –110 to –115 ppm) arise from solvent polarity and concentration effects. Standardize measurements in CDCl₃ at 25°C and 0.1 M concentration .

- Validation Protocol : Cross-reference with high-resolution mass spectrometry (HRMS) and IR (stretching bands: 1740 cm⁻¹ for C=O, 1340 cm⁻¹ for S=O) .

Q. What computational models predict the compound’s behavior in catalytic systems?

- Approach : Use molecular dynamics (MD) simulations (AMBER force field) to study interactions with transition-metal catalysts (e.g., Pd). The sulfamoyl group’s lone pairs coordinate with Pd(II), reducing activation energy by 15–20 kJ/mol .

- Limitation : Overestimation of fluorine’s steric effects in silico; validate with experimental turnover frequencies (TOF) .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.